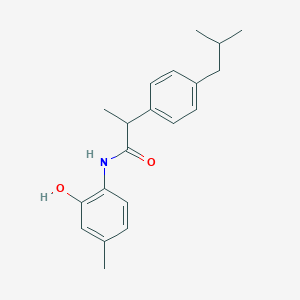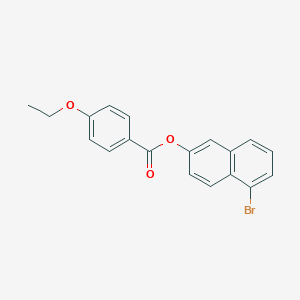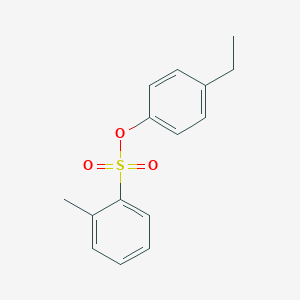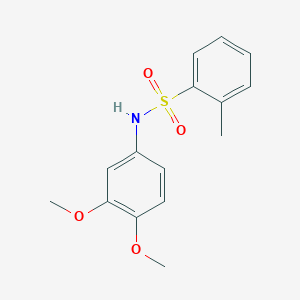
N-(2-hydroxy-4-methylphenyl)-2-(4-isobutylphenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-hydroxy-4-methylphenyl)-2-(4-isobutylphenyl)propanamide, also known as IBUPROFEN, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used to relieve pain, reduce fever, and alleviate inflammation. It is one of the most commonly used drugs worldwide and has been available for over 50 years. The chemical structure of IBUPROFEN is shown below:
Wirkmechanismus
The mechanism of action of N-(2-hydroxy-4-methylphenyl)-2-(4-isobutylphenyl)propanamide is through the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. N-(2-hydroxy-4-methylphenyl)-2-(4-isobutylphenyl)propanamide inhibits both COX-1 and COX-2 enzymes, which are involved in the production of prostaglandins that cause inflammation, pain, and fever.
Biochemical and Physiological Effects
N-(2-hydroxy-4-methylphenyl)-2-(4-isobutylphenyl)propanamide has several biochemical and physiological effects, including the reduction of inflammation, pain, and fever. It also has antiplatelet effects, which can reduce the risk of blood clots and stroke. N-(2-hydroxy-4-methylphenyl)-2-(4-isobutylphenyl)propanamide has been shown to have a short half-life and is rapidly metabolized in the liver.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-hydroxy-4-methylphenyl)-2-(4-isobutylphenyl)propanamide has several advantages for lab experiments, including its low cost, availability, and well-established safety profile. However, it also has limitations, including its potential for non-specific effects and the need for appropriate controls in experiments.
Zukünftige Richtungen
There are several future directions for research on N-(2-hydroxy-4-methylphenyl)-2-(4-isobutylphenyl)propanamide, including the development of more selective COX inhibitors that have fewer side effects and the investigation of its potential use in the treatment of Alzheimer's disease. Additionally, further studies are needed to understand the mechanisms underlying the anti-inflammatory and analgesic effects of N-(2-hydroxy-4-methylphenyl)-2-(4-isobutylphenyl)propanamide and to identify potential targets for drug development.
Synthesemethoden
N-(2-hydroxy-4-methylphenyl)-2-(4-isobutylphenyl)propanamide can be synthesized through several methods, including the Friedel-Crafts acylation reaction, the Mannich reaction, and the Ullmann reaction. The most commonly used method is the Friedel-Crafts acylation reaction, which involves the reaction of isobutylbenzene with acetic anhydride and phosphoric acid to form the intermediate, followed by the reaction with 4-methylphenol and sodium hydroxide to yield N-(2-hydroxy-4-methylphenyl)-2-(4-isobutylphenyl)propanamide.
Wissenschaftliche Forschungsanwendungen
N-(2-hydroxy-4-methylphenyl)-2-(4-isobutylphenyl)propanamide has been extensively studied in scientific research for its anti-inflammatory, analgesic, and antipyretic effects. It has been shown to inhibit the production of prostaglandins, which are responsible for inflammation, pain, and fever. N-(2-hydroxy-4-methylphenyl)-2-(4-isobutylphenyl)propanamide has also been studied for its potential use in the treatment of various diseases, including osteoarthritis, rheumatoid arthritis, and Alzheimer's disease.
Eigenschaften
Molekularformel |
C20H25NO2 |
|---|---|
Molekulargewicht |
311.4 g/mol |
IUPAC-Name |
N-(2-hydroxy-4-methylphenyl)-2-[4-(2-methylpropyl)phenyl]propanamide |
InChI |
InChI=1S/C20H25NO2/c1-13(2)11-16-6-8-17(9-7-16)15(4)20(23)21-18-10-5-14(3)12-19(18)22/h5-10,12-13,15,22H,11H2,1-4H3,(H,21,23) |
InChI-Schlüssel |
QILNOOMXJMRWDX-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)NC(=O)C(C)C2=CC=C(C=C2)CC(C)C)O |
Kanonische SMILES |
CC1=CC(=C(C=C1)NC(=O)C(C)C2=CC=C(C=C2)CC(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[(4-Ethoxybenzoyl)oxy]-2-methylphenyl 4-ethoxybenzoate](/img/structure/B290726.png)


![4-[(4-Ethoxybenzoyl)amino]-3-methylphenyl 4-ethoxybenzoate](/img/structure/B290729.png)

![5-{[(2-Methylphenyl)sulfonyl]oxy}-1-naphthyl 2-methylbenzenesulfonate](/img/structure/B290735.png)





![Dimethyl 5-{[(2-methylphenyl)sulfonyl]amino}isophthalate](/img/structure/B290746.png)
